![molecular formula C22H21N9O B2937013 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1448124-66-0](/img/structure/B2937013.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N9O and its molecular weight is 427.472. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anti-5-Lipoxygenase Agents :
- A series of derivatives, including pyrazolopyrimidines, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer properties (Rahmouni et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies :
- Novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients :
- The metabolism of a related antineoplastic tyrosine kinase inhibitor, flumatinib, in chronic myelogenous leukemia patients was studied, highlighting its main metabolic pathways (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition :
- Discovery of inhibitors of soluble epoxide hydrolase, a critical enzyme for various physiological processes, was made using compounds related to the queried chemical (Thalji et al., 2013).
Antitumor and Antimicrobial Activities :
- Enaminones, which are precursors for the synthesis of substituted pyrazoles containing the queried compound, showed notable antitumor and antimicrobial activities (Riyadh, 2011).
Potential Antihypertensive Agents :
- Some derivatives of the compound were synthesized and tested for antihypertensive activity, showing promising results (Bayomi et al., 1999).
Engineering Hydrogen-Bonded Crystals :
- The compound's derivatives were used to create structures for engineering hydrogen-bonded crystals, highlighting its potential in material science (Duong et al., 2011).
Nonaqueous Capillary Electrophoresis :
- The compound was involved in the development of a nonaqueous capillary electrophoretic separation method for quality control in pharmaceuticals (Ye et al., 2012).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and disruption of protein-protein interactions .
Biochemical Pathways
Without specific target information, it’s challenging to identify the exact biochemical pathways affected by this compound. Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain tumor cell lines
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N9O/c32-22(27-19-11-21(25-14-24-19)31-15-23-13-26-31)17-7-4-10-30(12-17)20-9-8-18(28-29-20)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,13-15,17H,4,7,10,12H2,(H,24,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNVDSERJMUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.